PF-06873600

Übersicht

Beschreibung

PF-06873600 is a small molecule inhibitor that targets cyclin-dependent kinases 2, 4, and 6. These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has shown promising preclinical and clinical activity, particularly in cancers with elevated MYC activity .

Wissenschaftliche Forschungsanwendungen

PF-06873600 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Cyclin-abhängigen Kinasen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Cyclin-abhängigen Kinasen bei der Zellzyklusregulation und Apoptose.

Medizin: Zeigt Potenzial als therapeutisches Mittel zur Behandlung von Krebs, insbesondere von Krebserkrankungen, die gegen andere Cyclin-abhängige Kinaseinhibitoren resistent sind.

Industrie: Wird bei der Entwicklung neuer Krebstherapien und in der Forschung eingesetzt, um Resistenzmechanismen in der Krebsbehandlung zu überwinden

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Cyclin-abhängigen Kinasen 2, 4 und 6. Diese Kinasen sind essenziell für das Fortschreiten des Zellzyklus von der G1-Phase in die S-Phase. Durch die Hemmung dieser Kinasen induziert this compound einen Zellzyklusarrest, der zu Apoptose und Hemmung der Tumorzellproliferation führt. Die Verbindung hemmt bevorzugt Krebszellen mit erhöhter MYC-Aktivität, was sie bei bestimmten Krebsarten besonders effektiv macht .

Wirkmechanismus

PF-06873600, also known as Ebvaciclib, is a novel compound that has been developed for its potential antineoplastic activity . This article will delve into the various aspects of its mechanism of action.

Target of Action

This compound is a potent inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in cell cycle regulation, and their dysregulation is often associated with the development and progression of cancer .

Mode of Action

Upon administration, Ebvaciclib selectively targets, binds to, and inhibits the activity of CDK2/4/6 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of CDK2/4/6, which in turn disrupts the cell cycle . This disruption can lead to the induction of apoptosis, thereby inhibiting tumor cell proliferation . Furthermore, this compound has been found to preferentially inhibit models activated by the oncogene MYC .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The impact of these properties on the bioavailability of this compound is currently under investigation .

Result of Action

The primary result of this compound’s action is the inhibition of tumor cell proliferation . By causing cell cycle arrest and inducing apoptosis, the compound can effectively inhibit the growth of tumor cells . It exhibits robust anti-tumor activity in preclinical models .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound is being evaluated in clinical trials, which should provide more insights into its performance in different environments .

Biochemische Analyse

Biochemical Properties

PF-06873600 selectively targets and inhibits the activity of CDK2, CDK4, and CDK6 . The Ki values for CDK2, CDK4, and CDK6 are 0.09 nM, 0.13 nM, and 0.16 nM, respectively . This selective inhibition of CDKs leads to cell cycle arrest and induction of apoptosis .

Cellular Effects

This compound has shown to limit the proliferation of OVCAR-3 ovarian cancer cells . It blocks the phosphorylation of retinoblastoma protein (RB1), a key protein involved in cell cycle regulation . This compound exhibits robust preclinical anti-tumor activity and preferentially inhibits MYC activated preclinical models .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK2, CDK4, and CDK6, leading to cell cycle arrest and induction of apoptosis . By inhibiting these kinases, this compound prevents the phosphorylation of RB1, thereby limiting cell proliferation .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not currently available in the literature. It has been reported that this compound exhibits efficacy in multiple in vivo tumor models .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available in the literature. Given its mechanism of action, it is likely to interact with enzymes involved in cell cycle regulation, such as CDK2, CDK4, and CDK6 .

Subcellular Localization

The subcellular localization of this compound is not currently available in the literature. Given its mechanism of action, it is likely to be localized in the nucleus where it can interact with its target proteins CDK2, CDK4, and CDK6 .

Vorbereitungsmethoden

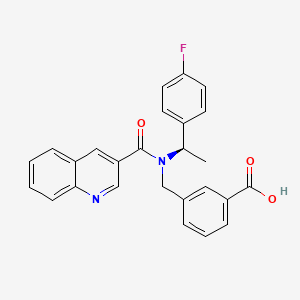

The synthesis of PF-06873600 involves structure-based drug design and Free-Wilson analysis to optimize a series of cyclin-dependent kinase inhibitors. The compound is a pyridopyrimidine derivative, and its synthesis includes multiple steps of chemical reactions, including cyclization and functional group modifications . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

PF-06873600 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und so die Eigenschaften der Verbindung verändern. Zu den in diesen Reaktionen verwendeten Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

PF-06873600 ist einzigartig in seiner Fähigkeit, Cyclin-abhängige Kinasen 2, 4 und 6 gleichzeitig zu hemmen. Zu ähnlichen Verbindungen gehören:

Palbociclib: Hemmt Cyclin-abhängige Kinasen 4 und 6, aber nicht 2.

Ribociclib: Ein weiterer Inhibitor von Cyclin-abhängigen Kinasen 4 und 6.

Abemaciclib: Hemmt Cyclin-abhängige Kinasen 4 und 6 mit einer gewissen Aktivität gegen Cyclin-abhängige Kinase 2. Die Fähigkeit von this compound, alle drei Kinasen anzugreifen, bietet ein breiteres Wirkungsspektrum und das Potenzial, Resistenzmechanismen zu überwinden, die bei anderen Inhibitoren beobachtet werden

Eigenschaften

IUPAC Name |

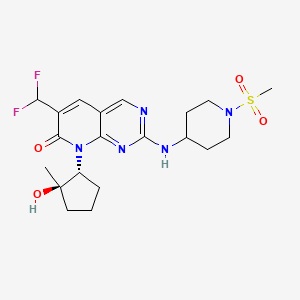

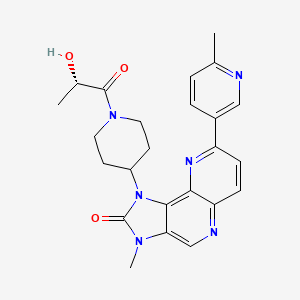

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKHLDZKRQLLN-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185857-97-8 | |

| Record name | Ebvaciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EBVACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: While several CDK4/6 inhibitors are available, PF-06873600 distinguishes itself by simultaneously inhibiting CDK2 alongside CDK4/6. This broader inhibitory profile targets a critical vulnerability observed in tumors resistant to existing CDK4/6 inhibitors – the compensatory upregulation of CDK2 activity.

A: this compound binds to and inhibits the activity of CDK2/4/6 kinases. These kinases play a crucial role in cell cycle progression, and their inhibition leads to cell cycle arrest, primarily in the G1 phase, ultimately hindering tumor cell proliferation. Studies indicate that this compound effectively inhibits Rb1 hyperphosphorylation, a key downstream event mediated by CDK2/4/6, further suppressing tumor growth.

A: Preclinical studies have demonstrated promising antitumor activity of this compound, even in models resistant to first-generation CDK4/6 inhibitors. For instance, in breast cancer models with acquired resistance to palbociclib, this compound effectively suppressed tumor growth by targeting both CDK2 and CDK4/6.

A: Research suggests that tumors with an intact RB1 pathway, a key regulator of the cell cycle often disrupted in cancer, may be more sensitive to this compound. Conversely, RB1-deficient models have shown resistance to CDK inhibitors, including this compound. This finding highlights the potential of RB1 status as a predictive biomarker for patient selection in clinical trials.

A: this compound has progressed to Phase 1/2a clinical trials in patients with advanced solid tumors, including breast and ovarian cancer. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a single agent and in combination with endocrine therapy.

A: Combining this compound with endocrine therapy, such as letrozole or fulvestrant, has demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with hormone receptor-positive (HR+) breast cancer. This combination may provide a new therapeutic strategy for patients with HR+ breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitor treatment.

A: While specific structural data for this compound is limited, research utilizing structure-based drug design and Free-Wilson analysis was crucial in optimizing its structure for potent and selective CDK2/4/6 inhibition. Molecular dynamics simulations were also employed to understand and enhance selectivity against CDK9, mitigating potential off-target effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B609951.png)

![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)